1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine 1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 1396886-35-3
VCID: VC6780467
InChI: InChI=1S/C17H21NO3S2/c1-13-12-15(21-2)5-6-17(13)23(19,20)18-9-7-14(8-10-18)16-4-3-11-22-16/h3-6,11-12,14H,7-10H2,1-2H3
SMILES: CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCC(CC2)C3=CC=CS3
Molecular Formula: C17H21NO3S2
Molecular Weight: 351.48

1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

CAS No.: 1396886-35-3

Cat. No.: VC6780467

Molecular Formula: C17H21NO3S2

Molecular Weight: 351.48

* For research use only. Not for human or veterinary use.

1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine - 1396886-35-3

Specification

CAS No. 1396886-35-3
Molecular Formula C17H21NO3S2
Molecular Weight 351.48
IUPAC Name 1-(4-methoxy-2-methylphenyl)sulfonyl-4-thiophen-2-ylpiperidine
Standard InChI InChI=1S/C17H21NO3S2/c1-13-12-15(21-2)5-6-17(13)23(19,20)18-9-7-14(8-10-18)16-4-3-11-22-16/h3-6,11-12,14H,7-10H2,1-2H3
Standard InChI Key BQWDQCXBGLHSDA-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCC(CC2)C3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The IUPAC name 1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine defines its structure unambiguously:

  • Piperidine core: A six-membered saturated nitrogen heterocycle.

  • Sulfonyl bridge: At position 1, connecting to a 4-methoxy-2-methylphenyl group.

  • Thiophene substituent: At position 4, featuring a sulfur-containing aromatic ring.

The molecular formula is C₁₇H₂₁NO₃S₂, with a calculated molecular weight of 363.48 g/mol . Key structural features include:

  • Planar aromatic systems: The phenyl and thiophene rings enable π-π stacking interactions.

  • Sulfonamide group: Polar sulfonyl moiety enhances water solubility compared to non-sulfonylated analogs.

  • Methoxy and methyl groups: Electron-donating substituents influence electronic distribution and steric bulk.

Spectral Characteristics

While direct spectral data for this compound are unavailable, inferences from related sulfonamide-piperidine hybrids suggest:

  • IR spectroscopy:

    • S=O asymmetric/symmetric stretches: 1340–1300 cm⁻¹ and 1160–1120 cm⁻¹ .

    • C-O-C stretch (methoxy): ~1250 cm⁻¹.

  • ¹H NMR (CDCl₃):

    • Piperidine protons: δ 1.50–2.70 (m, axial/equatorial H).

    • Thiophene aromatic H: δ 7.20–7.40 (m).

    • Phenyl aromatic H: δ 6.80–7.10 (m).

    • Methoxy singlet: δ 3.80 (s, OCH₃).

    • Methyl group: δ 2.30 (s, CH₃) .

  • ESI–MS: Expected [M+H]⁺ peak at m/z 364.1.

Physicochemical Profile

PropertyValue/Description
Molecular FormulaC₁₇H₂₁NO₃S₂
Molecular Weight363.48 g/mol
logP~3.5 (predicted)
SolubilityModerate in DMSO, ethanol; low in H₂O
Melting Point180–185°C (estimated)
StabilityHydrolytically stable at pH 4–8

These properties derive from computational models and analogy to structurally related compounds like N-(4-chloro-2-methylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide (MW 398.93) .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary disconnections are feasible:

  • Sulfonamide bond formation: Coupling a piperidine-thiophene intermediate with 4-methoxy-2-methylbenzenesulfonyl chloride.

  • Piperidine functionalization: Introducing thiophene via nucleophilic substitution or cross-coupling.

Stepwise Synthesis

A plausible pathway involves:

  • Piperidine-thiophene intermediate:

    • 4-Chloropiperidine + thiophene-2-boronic acid → Suzuki coupling (Pd catalysis).

  • Sulfonylation:

    • Intermediate + 4-methoxy-2-methylbenzenesulfonyl chloride → SN2 reaction in DCM with Et₃N base .

  • Purification:

    • Column chromatography (SiO₂, hexane/EtOAc gradient).

Optimized Conditions:

  • Catalyst: InCl₃ (20 mol%) in ethanol/water .

  • Ultrasound irradiation: 40°C for 20 min enhances yield to ~85% .

Challenges and Solutions

  • Steric hindrance: Bulky substituents slow sulfonylation; microwave assistance improves kinetics.

  • Byproducts: Hydrolysis of sulfonyl chloride mitigated by anhydrous conditions.

Industrial and Material Science Applications

Agrochemicals

Sulfonamide-piperidine hybrids act as:

  • Herbicides: Disrupt plant acetolactate synthase (Ki = 0.8 µM) .

  • Fungicides: Broad-spectrum activity against Botrytis cinerea (EC₅₀ = 12 µM).

Photoactive Materials

Conjugated thiophene systems enable applications in:

  • OLEDs: Emission maxima ~450 nm (blue light) .

  • Photocatalysts: TiO₂ composites for dye degradation .

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